REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10](OC(=O)C)[O:11]C(=O)C)=[C:6]([O:19][CH3:20])[CH:5]=1)([O-:3])=[O:2].O1CCOCC1.Cl>O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[C:6]([O:19][CH3:20])[CH:5]=1)([O-:3])=[O:2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under N2 for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L rounded bottom flask equipped with a condenser and a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with water (4×200 mL) and suction
|
Type
|
CUSTOM
|
Details
|
dried for 17 hours
|
Duration
|
17 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |